Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxadiazole . The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from 60°C to 110°C .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted oxadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under conditions like reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-10(13)9-11-8(12-15-9)7-5-3-4-6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDLZDRONCBUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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